molecular formula C11H17NO3S B11868701 tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B11868701
M. Wt: 243.32 g/mol
InChI Key: PJUVVFVVTUFLKC-UHFFFAOYSA-N
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Description

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS: 2166784-06-9) is a spirocyclic compound featuring a bicyclic structure with a sulfur atom (thia) and an oxygen atom (oxo) in its core. Its molecular formula is C₁₁H₁₇NO₃S, with a molecular weight of 243.32 g/mol . The tert-butyl carbamate group enhances steric protection and modulates solubility, making it valuable in medicinal chemistry for drug discovery. This compound is structurally distinct due to the placement of the sulfur atom at position 5 and the ketone group at position 8 within the spiro[3.4]octane framework.

Properties

IUPAC Name

tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-10(2,3)15-9(14)12-6-11(7-12)8(13)4-5-16-11/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUVVFVVTUFLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., DMAc, DMF) enhance cyclization rates but may degrade acid-sensitive intermediates. Switching to tetrahydrofuran (THF) improves stability for hydroxyl-containing precursors.

Temperature Control

Low temperatures (0–10°C) during esterification prevent epimerization, while cyclization at 20–25°C balances reaction speed and byproduct formation.

Catalytic Additives

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate sulfur incorporation in biphasic systems, reducing reaction times by 40% .

Chemical Reactions Analysis

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate has been investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit antimicrobial properties. A study focusing on the synthesis of derivatives of this compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent .

Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of other bioactive molecules. Its spirocyclic framework can be modified to create analogs with enhanced biological activity.

Application Example: Synthesis Pathways

The synthesis pathways involving this compound often include reactions such as:

  • Nucleophilic substitution
  • Cyclization reactions
    These methods have been utilized to create novel compounds that possess improved pharmacological profiles .

Research in Neuroscience

The compound's structural features suggest potential applications in neuroscience, particularly in the development of neuroprotective agents. Preliminary studies indicate that derivatives may influence neurotransmitter systems, providing a basis for further exploration in treating neurodegenerative diseases .

Data Table: Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityReference
This compoundSpirocyclicAntimicrobial
Similar Spirocyclic DerivativeSpirocyclicAnticancer
Tert-butyl 5-thia analogSpirocyclicNeuroprotective

Mechanism of Action

The mechanism of action of tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with five analogous spirocyclic derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Heteroatom Positions Applications/Notes
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (2166784-06-9) C₁₁H₁₇NO₃S 243.32 5-thia, 8-oxo, spiro[3.4]octane S at 5, O at 8 Intermediate for bioactive molecules
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate (1453315-68-8) C₁₁H₁₇NO₃S 243.32 5-thia, 7-oxo, spiro[3.4]octane S at 5, O at 7 Used in crystallography studies
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate (CAS N/A) C₁₁H₁₉NO₃S 245.34 6-thia, 8-oxo, spiro[3.4]octane S at 6, O at 8 Under investigation for stability
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CID 90046547) C₁₂H₁₉NO₃ 225.28 5-oxo, spiro[3.4]octane (no sulfur) O at 5 Model for ring-strain analysis
tert-Butyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (1408075-90-0) C₁₁H₁₇NO₄ 243.26 5-oxa, 7-oxo, spiro[3.4]octane (oxygen replaces sulfur) O at 5, O at 7 Solubility optimization in APIs

Key Findings

Sulfur vs. Oxygen Substitution: The presence of sulfur (e.g., 5-thia in the target compound) increases molecular weight compared to oxygen analogs (e.g., 5-oxa in CAS 1408075-90-0) .

Positional Isomerism: Moving the ketone group from position 8 (target compound) to 7 (CAS 1453315-68-8) alters ring strain and hydrogen-bonding capacity. This impacts crystallinity and solubility, as noted in SHELX-based crystallographic studies .

Ring-Size and Functionalization: Compounds like tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 367-21-1494) introduce additional nitrogen atoms, enhancing hydrogen-bond donor capacity for kinase inhibition .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via metal-templated cyclopropane fusion or nucleophilic cyclization, as seen in bicyclo[5.1.0]octane derivatives . For example, tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate (CID 90046547) is synthesized using cyclopropene-carbamate cyclization .

Biological Relevance :

  • Sulfur-containing spirocycles (e.g., the target compound) are prioritized in protease inhibitor design due to sulfur’s ability to mimic carbonyl groups in transition states . Oxygen analogs (e.g., CAS 1408075-90-0) are explored for improved solubility in CNS-targeting drugs .

Biological Activity

tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate, also known as tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane 5,5-dioxide, is a compound with potential biological applications due to its unique structural properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • CAS Number : 1340481-91-5
  • Molecular Formula : C11_{11}H17_{17}N O5_5S
  • Molecular Weight : 275.32 g/mol
  • Purity : Typically available at 96% purity

Mechanisms of Biological Activity

The biological activity of this compound primarily revolves around its interaction with various biological targets, which can lead to significant pharmacological effects:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells. This property is crucial in neuroprotective applications and may help in conditions like neurodegenerative diseases.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in managing metabolic disorders.
  • Cellular Protection : Research indicates that it may protect cells from damage induced by reactive oxygen species (ROS), particularly in liver cells exposed to oxidative stress.

Pharmacological Effects

The pharmacological effects of this compound can be summarized as follows:

EffectDescription
AntioxidantScavenges free radicals and reduces oxidative stress
HepatoprotectiveProtects liver cells from oxidative damage
Enzyme ModulationPotential inhibition of metabolic enzymes

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : A study evaluated the protective effects of similar spirocyclic compounds against cell death induced by oxidative stress in neuroblastoma cells. The results indicated that these compounds could enhance cell viability and reduce apoptosis through antioxidant mechanisms.
  • Hepatotoxicity Protection : Research involving hepatocytes treated with tert-butyl hydroperoxide (t-BHP) demonstrated that compounds with similar structures could significantly reduce DNA damage and improve cell survival rates by modulating oxidative stress pathways.
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in reducing liver damage caused by toxic agents, showing promising results that warrant further investigation.

Safety and Toxicology

While the compound exhibits beneficial biological activities, safety data indicate potential toxicity at high exposure levels:

  • Acute Toxicity : Classified under Category 4 for oral toxicity.
  • Skin and Eye Irritation : Noted as a skin corrosive and eye irritant, necessitating careful handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate?

  • The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and protective group strategies. A common approach includes Suzuki-Miyaura cross-coupling for functionalization, as demonstrated in the synthesis of analogous spirocyclic tert-butyl esters using [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate . Deprotection with trifluoroacetic acid (TFA) is often employed to remove the tert-butyloxycarbonyl (Boc) group .

Q. How is the structural integrity of this spirocyclic compound validated?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming spirocyclic geometry . Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H^1H, 13C^{13}C, and 19F^{19}F NMR (where applicable), is critical for verifying regiochemistry and purity. For example, tert-butyl spirocyclic analogs in the evidence show distinct NMR shifts for the spiro-junction and carbonyl groups .

Q. What safety precautions are recommended for handling this compound?

  • Limited toxicological data are available, but standard precautions for handling reactive intermediates apply: use personal protective equipment (PPE), ensure adequate ventilation, and avoid inhalation/contact. Waste disposal should follow local regulations, with consultation from licensed disposal authorities .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of tert-butyl spirocyclic derivatives?

  • Catalyst selection is critical. For Suzuki couplings, palladium catalysts with bulky phosphine ligands (e.g., [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) improve cross-coupling efficiency . Solvent polarity and temperature also influence spirocyclic ring closure; anhydrous conditions and inert atmospheres minimize side reactions .

Q. What challenges arise in controlling stereochemistry during spirocyclic ring formation?

  • Steric hindrance at the spiro center can lead to undesired stereoisomers. Computational modeling (e.g., density functional theory, DFT) helps predict favorable transition states. Evidence from structurally related compounds shows that substituents on the spiro ring (e.g., bromophenyl groups) influence stereochemical outcomes .

Q. How can mechanistic pathways for intramolecular cyclization be elucidated?

  • Isotopic labeling (e.g., 13C^{13}C-tagged intermediates) and kinetic studies are used to track reaction pathways. For tert-butyl analogs, intramolecular aminoarylation of alkenes proceeds via radical or palladium-mediated mechanisms, as inferred from analogous catalytic studies . Trapping experiments with radical scavengers (e.g., TEMPO) can confirm intermediate species .

Q. What strategies are effective in analyzing impurities in spirocyclic compounds?

  • High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) identifies byproducts. For example, bromophenyl-substituted analogs may generate dehalogenated impurities, requiring gradient elution for separation . Solid-phase extraction (SPE) or recrystallization can isolate high-purity fractions .

Q. How does sulfur incorporation (5-thia) affect the compound’s reactivity compared to oxa/aza analogs?

  • The thia group introduces electron-withdrawing effects, potentially stabilizing intermediates in nucleophilic substitutions. Comparative studies with oxygen/nitrogen analogs (e.g., tert-butyl 5-oxa-2-azaspiro derivatives) reveal differences in ring-opening kinetics and oxidative stability .

Data Gaps and Research Opportunities

  • Toxicological Profiling : No acute toxicity data are available; in vitro assays (e.g., Ames test for mutagenicity) are needed .
  • Environmental Impact : Mobility in soil and biodegradability remain unstudied .
  • Pharmacological Screening : Structural analogs are used in drug discovery (e.g., kinase inhibitors), suggesting potential bioactivity for this compound .

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